molecular formula C14H20N2O2 B7946661 Benzyl (cis-2-aminocyclohexyl)carbamate CAS No. 1067631-22-4

Benzyl (cis-2-aminocyclohexyl)carbamate

Cat. No.: B7946661
CAS No.: 1067631-22-4
M. Wt: 248.32 g/mol
InChI Key: FAIYTHASVJZIGQ-QWHCGFSZSA-N
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Description

Benzyl (cis-2-aminocyclohexyl)carbamate (CAS: 445479-92-5) is a carbamate derivative featuring a cyclohexane ring with a cis-configured amine group at the 2-position. Its molecular formula is C₁₄H₂₀N₂O₂, with a molecular weight of 248.32 g/mol . The compound is sensitive to light and oxygen, requiring storage in inert atmospheres at room temperature . Its stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for designing molecules where spatial arrangement impacts biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(1R,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10739576
Record name Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067631-22-4, 445479-92-5
Record name Carbamic acid, N-[(1R,2S)-2-aminocyclohexyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067631-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10739576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (cis-2-aminocyclohexyl)carbamate can be synthesized through the protection of amines using carbamates. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amine group in the presence of a base such as triethylamine (TEA). The reaction typically proceeds under mild conditions, and the product can be purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using similar protecting group strategies. The use of catalytic hydrogenation (Pd-C, H2) can be employed to remove the benzyl group, yielding the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (cis-2-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd-C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: H2, Pd-C

    Substitution: Halogenated compounds, bases like NaOH or KOH

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Benzyl (cis-2-aminocyclohexyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of various organic compounds and intermediates.

Mechanism of Action

The mechanism of action of Benzyl (cis-2-aminocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The benzyl group can be cleaved under specific conditions, allowing the compound to interact with its target sites .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and physicochemical differences between Benzyl (cis-2-aminocyclohexyl)carbamate and related carbamates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
This compound 445479-92-5 C₁₄H₂₀N₂O₂ 248.32 Cyclohexyl amine, carbamate cis-2-amino configuration
Benzyl (2-hydrazinyl-2-oxoethyl)carbamate 5680-83-1 C₁₀H₁₃N₃O₃ 223.23 Hydrazinyl, oxoethyl N/A (non-cyclic)
Benzyl (3-hydroxypropyl)carbamate 34637-22-4 C₁₁H₁₅NO₃ 209.24 Hydroxypropyl N/A (linear chain)
Benzyl (trans-4-hydroxycyclohexyl)carbamate 27489-63-0 C₁₄H₁₉NO₃ 249.31 Hydroxycyclohexyl trans-4-hydroxy configuration

Key Observations :

  • Cyclic vs.
  • Functional Groups: The cis-2-amino group distinguishes it from hydroxylated analogs (e.g., 3-hydroxypropyl or trans-4-hydroxycyclohexyl derivatives), which may exhibit higher hydrophilicity .
  • Stereochemistry : The cis configuration on the cyclohexane ring contrasts with trans isomers (e.g., CAS 27489-63-0), which could lead to divergent molecular interactions in drug-receptor binding .

Biological Activity

Benzyl (cis-2-aminocyclohexyl)carbamate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol

This compound is primarily synthesized as a protecting group for amines in peptide synthesis, which indicates its relevance in medicinal chemistry and drug development.

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism can involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, affecting metabolic pathways.
  • Receptor Interaction : It may bind to receptors, influencing cellular signaling pathways.

The presence of the benzyl group allows for specific interactions that can modulate biological responses.

2. Neuroprotective Effects

Research into similar compounds has highlighted neuroprotective effects, which may extend to this compound. The modulation of neurotransmitter systems could be a mechanism through which this compound exerts protective effects against neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerMicrotubule disruptorsInduction of apoptosis in cancer cell lines
NeuroprotectionCarbamate derivativesModulation of neurotransmitter levels
Enzyme inhibitionVarious carbamatesInhibition of specific metabolic pathways

Case Study: Cytotoxicity in Cancer Cells

A study investigating the cytotoxic effects of related carbamate compounds found that they were significantly more effective against mutant p53 breast cancer cells compared to normal cells. This suggests that structural analogs like this compound may also exhibit selective toxicity towards cancerous cells while sparing normal cells .

Comparative Analysis with Similar Compounds

This compound shares structural characteristics with other carbamate derivatives, such as:

  • Benzyl (2-oxopropyl)carbamate : Exhibits similar enzyme inhibition properties but with different selectivity profiles.
  • Carbamic acid derivatives : A broader class known for diverse biological activities.

The unique cis configuration and the presence of both benzyl and carbamate groups in this compound contribute to its distinct biological activity compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for Benzyl (cis-2-aminocyclohexyl)carbamate, and how are stereochemical outcomes controlled?

The synthesis typically involves two key steps: (1) formation of the carbamate bond using benzyl chloroformate and (2) introduction of the amino group onto the cyclohexane ring. Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis. For example, the cis-configuration is stabilized by intramolecular hydrogen bonding during ring closure, as confirmed by NMR studies . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% enantiomeric excess .

Q. How is the structural integrity of this compound validated in experimental settings?

Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the carbamate linkage (δ ~155 ppm for carbonyl) and cyclohexylamine proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 249.35) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the cis-configuration and hydrogen-bonding networks in crystal structures .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on CDK inhibition using kinase assays (e.g., CDK2/cyclin E) with ATP competition measured via fluorescence polarization. IC50_{50} values are typically reported in the low micromolar range (e.g., 1.2–3.5 µM) . Cell-based assays (e.g., MTT in cancer cell lines) assess cytotoxicity, with results cross-validated using Western blotting for downstream targets like phosphorylated Rb .

Advanced Research Questions

Q. How does the cis-stereochemistry of the cyclohexylamine moiety influence CDK binding affinity?

The cis-configuration positions the amino and carbamate groups to form critical hydrogen bonds with CDK2’s hinge region (e.g., Glu81 and Leu83). Molecular docking (AutoDock Vina) and MD simulations reveal that the cis-isomer has a 5.3-fold higher binding energy than the trans-form due to optimal spatial alignment . Mutagenesis studies (e.g., Glu81Ala) further validate these interactions .

Q. How can researchers resolve contradictory data on this compound’s cytotoxicity across different cell lines?

Contradictions may arise from:

  • Cell Line Variability : Differences in CDK isoform expression (e.g., CDK4 vs. CDK6 dominance).
  • Metabolic Stability : Hepatic microsome assays (e.g., human liver microsomes) identify rapid oxidation of the benzyl group in some lines, reducing bioavailability .
  • Impurity Interference : HPLC-UV/HRMS detects trace byproducts (e.g., hydrolyzed carbamate) that may skew results. Mitigation involves repurification and LC-MS quality control .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug Design : Phosphate ester derivatives improve aqueous solubility (e.g., 12-fold increase in PBS at pH 7.4) .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm diameter) enhance plasma half-life (t1/2_{1/2} = 8.2 hrs in mice) .
  • Co-crystallization : Co-formers like succinic acid enhance dissolution rates (80% release in 60 mins vs. 45% for pure compound) .

Methodological Recommendations

  • Crystallography : Use SHELXL for refining high-resolution structures, leveraging its robust handling of hydrogen atoms and disorder .
  • Assay Design : Include positive controls (e.g., Roscovitine for CDK assays) and validate findings with orthogonal methods (e.g., SPR for binding kinetics) .
  • Data Reproducibility : Adopt QC/QA protocols (e.g., ≥3 biological replicates, blinded analysis) to minimize variability .

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